molecular formula C13H15F3N2O3 B1454236 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol CAS No. 1163268-84-5

4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol

Cat. No. B1454236
M. Wt: 304.26 g/mol
InChI Key: BMZBLAAHJGEMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Nitro-3-(trifluoromethyl)phenylamine” is an organic intermediate . It’s a metabolite of flutamide, an anti-androgen drug .


Synthesis Analysis

The synthesis of “4-Nitro-3-(trifluoromethyl)phenylamine” involves several steps. It can be synthesized from trifluorotoluene via nitration followed by reduction . Another method involves the reaction of m-(trifluoromethyl)aniline with acetylchloride in a non-protic environment .


Molecular Structure Analysis

The molecular formula of “4-Nitro-3-(trifluoromethyl)phenylamine” is C7H4F3NO3 . Its molecular weight is 207.1068 .

Scientific Research Applications

Degradation and Stability Analysis

LC-MS/MS Study of Degradation Processes : The degradation processes of Nitisinone, structurally related to the compound of interest, have been studied extensively. Using liquid chromatography coupled with mass spectrometry (LC-MS/MS), the stability of Nitisinone in various conditions was analyzed, revealing insights into the degradation products and their stability, which could be crucial for understanding the properties and potential environmental or biological impacts of similar compounds (Barchańska et al., 2019).

Industrial Applications

Cyclohexane Oxidation for Nylon Production : Cyclohexane oxidation, a process closely associated with the cyclohexanol structure in the compound, is critical for producing cyclohexanol and cyclohexanone. These are intermediates for nylon production. The reaction's selectivity and conversion levels are pivotal, impacting the efficiency and yield of the process. Different metal salts are employed as catalysts, highlighting the importance of this process in industrial applications and the potential relevance of related compounds in improving or understanding these reactions (khirsariya & Mewada, 2014).

Environmental Impact and Management

TFM in Environmental Control : The use of 3-trifluoromethyl-4-nitrophenol (TFM), structurally similar to the compound of interest, is limited geographically but is principal in controlling sea lamprey populations. Its environmental impacts are noted to be transient, with ecosystems returning to pre-treatment conditions after application. Understanding the environmental fate and effects of such compounds is crucial for their responsible use and management (Hubert, 2003).

Safety And Hazards

“4-Nitro-3-(trifluoromethyl)phenylamine” is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and skin irritation. It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

4-[4-nitro-3-(trifluoromethyl)anilino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-9(3-6-12(11)18(20)21)17-8-1-4-10(19)5-2-8/h3,6-8,10,17,19H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZBLAAHJGEMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol

Synthesis routes and methods

Procedure details

5-Fluoro-2-nitrobenzotrifluoride (400 mg, 1.91 mmol) and trans-4-aminocyclohexanol (220 mg, 1.91 mmol) are dissolved in dimethylsulfoxide (10 mL) and the reaction is then heated at 95° C. for 3.5 hours. After cooling to room temperature, the mixture is diluted with dichloromethane (15 mL) and washed with water (3×10 mL). The organic phase is collected and dried over sodium sulphate, filtered and concentrated under reduced pressure. The crude product is recrystallised from petrol ether. The desired product is finally isolated as a yellow solid (84% yield).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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